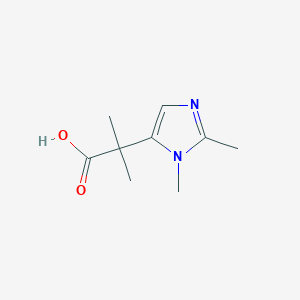
2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid is a chemical compound characterized by its unique structure, which includes an imidazole ring substituted with methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid typically involves the alkylation of an imidazole derivative. One common method includes the reaction of 1,2-dimethylimidazole with a suitable alkylating agent under controlled conditions to introduce the propanoic acid moiety. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses.
相似化合物的比较
Similar Compounds
1,2-Dimethylimidazole: A simpler imidazole derivative with similar reactivity.
2-Methylimidazole: Another imidazole derivative with a methyl group at a different position.
4,5-Dibromo-1,2-dimethyl-1H-imidazole: A halogenated derivative with different chemical properties.
Uniqueness
2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid is unique due to the presence of both the imidazole ring and the propanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity that are not observed in simpler imidazole derivatives.
属性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
2-(2,3-dimethylimidazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-6-10-5-7(11(6)4)9(2,3)8(12)13/h5H,1-4H3,(H,12,13) |
InChI 键 |
DJVSHHZVNGQARY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(N1C)C(C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




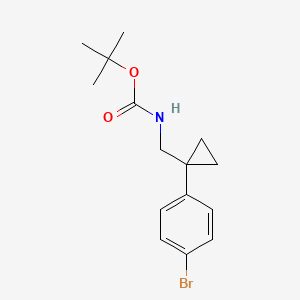
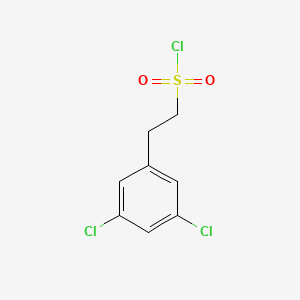

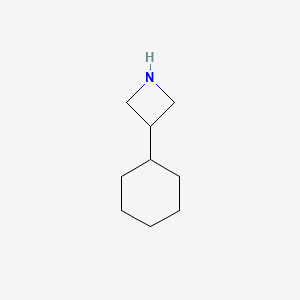
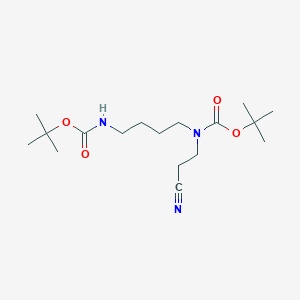
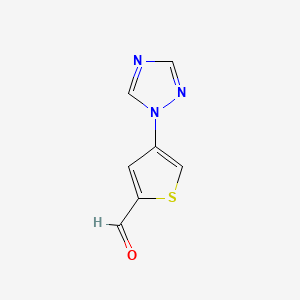

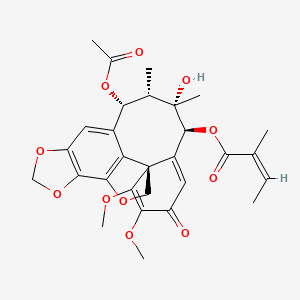
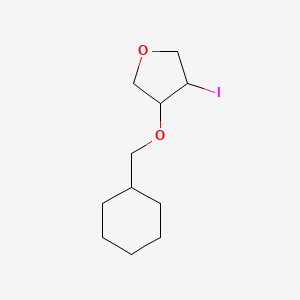
![3-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13066898.png)
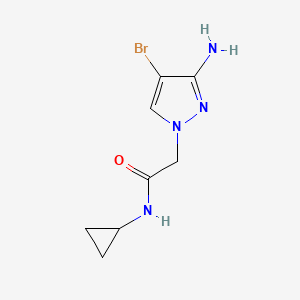
![1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066910.png)
